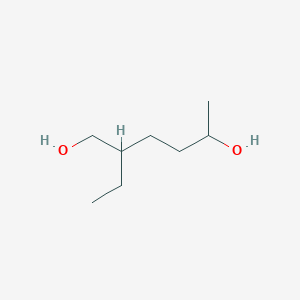

1,5-Hexanediol, 2-ethyl-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hexanediols involves the preparation of a corresponding ketohexanoate, which is reduced to the diol with lithium aluminum hydride . A method for preparing 3-, 4-, and 5-ketohexanoates, from which the 1,3-, 1,4-, and 1,5-hexanediols were obtained in 75-85% yield by lithium aluminum hydride reduction . Another synthesis method involves the dissolution of 2-butyne glycol in a hydrogenation reaction kettle, and the addition of a nickel catalyst with the dissolving of hexanol .Molecular Structure Analysis

The molecular structure of 1,5-Hexanediol, 2-ethyl- is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 146.2273 .Physical and Chemical Properties Analysis

1,5-Hexanediol, 2-ethyl- is a colorless, viscous liquid. It has a molecular weight of 146.2273 . The boiling point is 517.2 K .Wissenschaftliche Forschungsanwendungen

Toxicity and Safety Assessment

Developmental Toxicity : Research by Neeper-Bradley et al. (1994) evaluated the developmental toxicity potential of 2-Ethyl-1,3-hexanediol (EHD) in rats. The study involved cutaneous applications and found maternal toxicity at certain dosages, along with minor developmental changes at the highest dosage level (Neeper-Bradley, Fisher, Butler, & Ballantyne, 1994).

Repeated Exposure Toxicity : A study conducted by Van Miller et al. (1995) explored the toxicity of EHD through short-term and subchronic repeated cutaneous applications in rats. The study found no significant local skin irritation or systemic toxicity (Van Miller, Losco, Neptun, & Ballantyne, 1995).

Safety in Cosmetics : Ethyl Hexanediol's safety as a cosmetic ingredient was assessed by Hexanediol (1994), indicating it to be safe based on animal and clinical data. The study mentioned its use as a solvent in cosmetic formulations applied to skin and hair (Ethyl Hexanediol, 1994).

Industrial and Chemical Applications

- Polymer Precursor : Buntara et al. (2012) discussed the use of 1,6-hexanediol as a polymer precursor for the polyester industry. The paper focused on catalyst screening studies for the synthesis of 1,6-hexanediol from 1,2,6-hexanetriol, which is derived from 5-hydroxymethylfurfural (HMF), a bio-based chemical (Buntara, Noel, Phua, Melián-Cabrera, Vries, & Heeres, 2012).

Environmental Impact and Safety

- Phytotoxicity and Cytotoxicity : Song and Kim (2020) assessed the potential risk of 1,2-hexanediol using phytotoxicity and cytotoxicity testing. The study highlighted the significant inhibitory effect of 1,2-hexanediol on seed germination and root elongation, as well as its significant decline in cell viability in certain tests (Song & Kim, 2020).

Additional Insights

Genotoxic Potential : Research by Slesinski et al. (1988) evaluated the genotoxic potential of EHD. The study, which involved various in vitro and in vivo test systems, suggested that EHD is unlikely to pose a significant hazard as a genotoxic agent (Slesinski, Guzzie, Putman, & Ballantyne, 1988).

Biological Monitoring of Workers : Oliveira et al. (2009) developed a method for the analysis of 2,5-hexanedione in urine, used as a biomarker for biological monitoring of workers exposed to n-hexane. This highlights the importance of 1,5-Hexanediol, 2-ethyl- in occupational health and safety (Oliveira, Maia, Paiva, & Siqueira, 2009).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known to be used as a boron extractant and a reactive solvent in the synthesis of magnetic iron-oxide nanoparticles by non-hydrolytic sol-gel method . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Pharmacokinetics

The pharmacokinetics of 2-Ethylhexane-1,5-diol have been studied to some extent. It has been found that the compound is absorbed, distributed, metabolized, and eliminated from the body in a first-order manner following either cutaneous or peroral doses . The systemic pharmacokinetics of the compound were determined following intravenous dosing of male Fischer 344 rats, indicating dose linearity in the 1.5 to 150 mg/kg range .

Result of Action

It’s known that the compound plays a role in the synthesis of magnetic iron-oxide nanoparticles . More research is needed to elucidate the specific molecular and cellular effects of this compound’s action.

Action Environment

The action, efficacy, and stability of 2-Ethylhexane-1,5-diol can be influenced by various environmental factors. For instance, its evaporation is a competing factor with penetration, particularly for human skin preparations . Furthermore, thermal decomposition can lead to the release of irritating gases and vapors .

Biochemische Analyse

Biochemical Properties

It is known that it can act as a boron extractant and a reactive solvent in the synthesis of magnetic iron-oxide nanoparticles . It can also be used as a starting material in the selective synthesis of 2-ethyl-1-hydroxy-3-hexanone by oxidation using H2O2 .

Cellular Effects

The specific cellular effects of 2-Ethylhexane-1,5-diol are not well documented. It is known that similar aliphatic alcohols can have various effects on cells. For example, 1,6-hexanediol, a related compound, has been shown to dissolve biomolecular condensates in cells with short-term exposure, while long-term exposure can cause aberrant aggregation without affecting cell viability .

Molecular Mechanism

It is known that it can interact with weak hydrophobic protein-protein or protein-RNA interactions . This suggests that it may exert its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Ethylhexane-1,5-diol in laboratory settings are not well documented. It is known that similar compounds, such as 1,6-hexanediol, can have time-dependent effects. For example, short-term exposure to 1,6-hexanediol can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation .

Dosage Effects in Animal Models

The effects of 2-Ethylhexane-1,5-diol at different dosages in animal models are not well documented. It is known that similar compounds can have dosage-dependent effects. For example, ethyl hexanediol has been shown to cause slight toxicity manifested as reduced growth and increased liver weight in subchronic oral studies .

Metabolic Pathways

It is known that it can be metabolized and eliminated in the urine .

Transport and Distribution

It is known that similar compounds can be absorbed through the skin .

Subcellular Localization

The subcellular localization of 2-Ethylhexane-1,5-diol is not well understood. It is known that similar compounds can be concentrated in certain cellular compartments. For example, 1,6-hexanediol has been shown to be selectively sorted into exosomes .

Eigenschaften

IUPAC Name |

2-ethylhexane-1,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-8(6-9)5-4-7(2)10/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZNFTWNCBRRRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476346 | |

| Record name | 1,5-Hexanediol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58374-34-8 | |

| Record name | 1,5-Hexanediol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

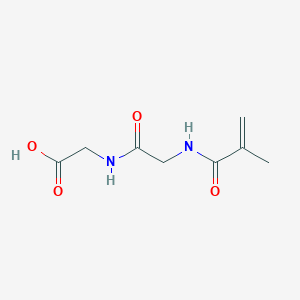

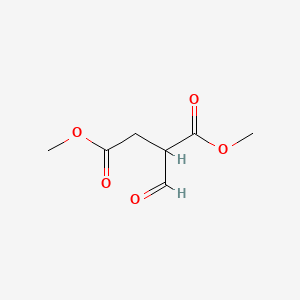

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-](/img/structure/B3054059.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)